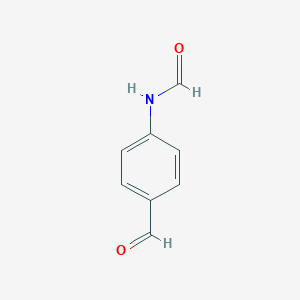
N-(4-Formylphenyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Formylphenyl)formamide, also known as 4-Formyl-N-phenylbenzamide or 4-FPBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
作用機序
The mechanism of action of N-(4-Formylphenyl)formamide is not well understood. However, it is believed that this compound interacts with proteins and enzymes through its carbonyl group, which can form covalent bonds with nucleophilic amino acid residues such as lysine and cysteine. This interaction can lead to changes in the conformation and activity of proteins and enzymes.
Biochemical and Physiological Effects
N-(4-Formylphenyl)formamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of various enzymes such as tyrosinase and cholinesterase.
2. Cytotoxicity: N-(4-Formylphenyl)formamide has been shown to induce apoptosis in cancer cells.
3. Anti-inflammatory Activity: This compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(4-Formylphenyl)formamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity, which is important for accurate and reproducible results.
2. Versatility: N-(4-Formylphenyl)formamide has been used in various scientific research applications, making it a versatile compound.
3. Stability: This compound is stable under normal laboratory conditions, making it easy to handle and store.
Some of the limitations of N-(4-Formylphenyl)formamide include:
1. Toxicity: This compound can be toxic if ingested or inhaled, making it important to handle with care.
2. Limited Solubility: N-(4-Formylphenyl)formamide has limited solubility in water, which can make it difficult to use in aqueous solutions.
3. Limited Information: The mechanism of action of this compound is not well understood, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of N-(4-Formylphenyl)formamide in scientific research. Some of these include:
1. Development of New Probes: N-(4-Formylphenyl)formamide can be used as a fluorescent probe to study the conformational changes of proteins and peptides. Future research can focus on developing new probes with improved sensitivity and selectivity.
2. Drug Development: N-(4-Formylphenyl)formamide has been shown to have cytotoxic and anti-inflammatory activity, making it a potential candidate for drug development.
3. Enzyme Inhibition: N-(4-Formylphenyl)formamide has been shown to inhibit the activity of various enzymes. Future research can focus on developing new inhibitors with improved potency and selectivity.
Conclusion
In conclusion, N-(4-Formylphenyl)formamide is a versatile compound that has been widely used in scientific research. This compound can be synthesized through a condensation reaction between 4-aminobenzaldehyde and formamide. N-(4-Formylphenyl)formamide has various scientific research applications, including fluorescence spectroscopy, enzyme assays, and chemical sensors. The mechanism of action of this compound is not well understood, but it is believed to interact with proteins and enzymes through its carbonyl group. N-(4-Formylphenyl)formamide has several advantages and limitations for lab experiments, and future research can focus on developing new probes, drugs, and enzyme inhibitors.
合成法
N-(4-Formylphenyl)formamide can be synthesized through a reaction between 4-aminobenzaldehyde and formamide in the presence of a catalyst such as copper(II) acetate. The reaction occurs through a condensation reaction, where the amine group of 4-aminobenzaldehyde reacts with the carbonyl group of formamide to form a Schiff base. This Schiff base is then reduced to N-(4-Formylphenyl)formamide using sodium borohydride as a reducing agent.
科学的研究の応用
N-(4-Formylphenyl)formamide has been used in various scientific research applications, including:
1. Fluorescence Spectroscopy: N-(4-Formylphenyl)formamide has been used as a fluorescent probe to study the conformational changes of proteins and peptides.
2. Enzyme Assays: This compound has been used as a substrate for various enzymes such as horseradish peroxidase and tyrosinase.
3. Chemical Sensors: N-(4-Formylphenyl)formamide has been used as a sensing material in chemical sensors to detect various analytes such as metal ions and amino acids.
特性
CAS番号 |
198345-60-7 |
|---|---|
製品名 |
N-(4-Formylphenyl)formamide |
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC名 |
N-(4-formylphenyl)formamide |
InChI |
InChI=1S/C8H7NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-6H,(H,9,11) |
InChIキー |
VSKUABBDOYKDIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)NC=O |
正規SMILES |
C1=CC(=CC=C1C=O)NC=O |
同義語 |
Formamide, N-(4-formylphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







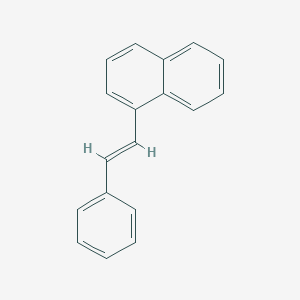
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
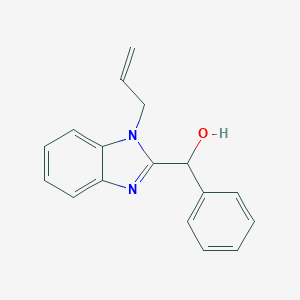
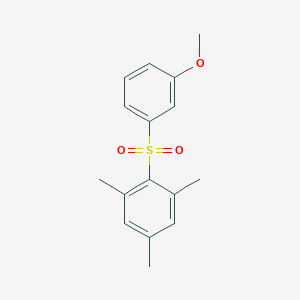


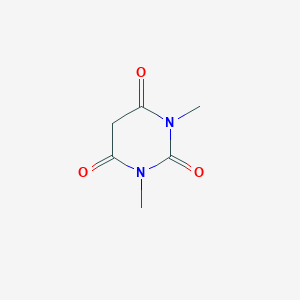
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)